CHR-6494 TFA

Description

Primary Chemical Names and Designations

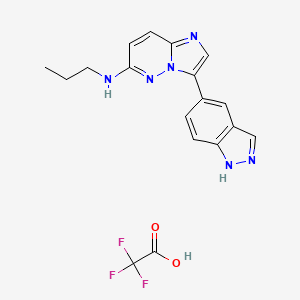

The compound possesses multiple recognized chemical names that reflect different naming conventions and structural perspectives. The International Union of Pure and Applied Chemistry name designates this substance as 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate. Alternative nomenclature systems refer to the compound as acetic acid, 2,2,2-trifluoro-, compound with 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine (1:1). The systematic naming reflects the salt formation between the organic base and trifluoroacetic acid in a 1:1 stoichiometric ratio.

The compound is also recognized under various synonyms that facilitate identification across different chemical databases and research contexts. These include 3-(1H-Indazol-5-yl)-N-propyl-imidazo[1,2-b]pyridazin-6-amine trifluoroacetate salt, demonstrating the flexibility in chemical nomenclature while maintaining structural accuracy. The naming conventions consistently emphasize the key structural components: the indazole ring system, the propyl chain, and the imidazo[1,2-b]pyridazine core structure.

Chemical Registry Numbers and Database Identifiers

The compound's identity is firmly established through multiple chemical registry systems that provide unique identifiers for tracking and referencing purposes. The Chemical Abstracts Service number for the trifluoroacetate salt form is 1458630-17-5, while the free base form carries the identifier 1333377-65-3. These distinct registry numbers reflect the different molecular compositions and properties of the salt versus the free base forms.

Additional database identifiers further establish the compound's chemical identity across international systems. The Molecular Design Limited number MFCD24849399 specifically identifies the trifluoroacetate salt, while MFCD22666352 corresponds to the free base form. The PubChem database assigns the identifier 91691123 to the trifluoroacetate salt, providing access to comprehensive chemical information within this widely-used chemical database system.

Properties

IUPAC Name |

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWYDZNXJQESDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Propylation at Position 6

The N-propyl group is introduced via nucleophilic substitution or Buchwald–Hartwig amination:

-

Method A : Direct alkylation using 1-bromopropane.

-

Method B : Palladium-catalyzed coupling.

Final Salt Formation with Trifluoroacetic Acid

The free base is converted to the trifluoroacetate salt for improved solubility and stability:

-

Procedure : Dissolve 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine in dichloromethane, add trifluoroacetic acid (1.1 equiv), stir at room temperature for 1 hour.

-

Workup : Remove solvent under reduced pressure, wash with diethyl ether, and lyophilize.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Core cyclization | Thermal | 60–70 | 12 | Low cost |

| N-Propylation | Pd-catalyzed | 63 | 24 | Higher regioselectivity |

| Indazole coupling | Suzuki | 76 | 12 | Tolerates electron-deficient aryl groups |

| Salt formation | Acid titration | >95 | 1 | Scalable |

Challenges and Mitigation Strategies

-

Low Coupling Yields : Electron-rich indazole boronic acids exhibit slower transmetallation. Adding catalytic LiCl (0.1 equiv) accelerates the process.

-

Byproduct Formation : N-Propylation may yield dialkylated products. Using bulky ligands (e.g., BrettPhos) suppresses this.

-

Acid Stability : The imidazo[1,2-b]pyridazine ring is prone to protonation. Salt formation at 0°C minimizes degradation.

Scalability and Industrial Relevance

A 2021 study highlighted the use of high-pressure Q-tube reactors for analogous heterocycles, reducing reaction times by 50% while maintaining yields . For the target compound, adopting flow chemistry for the Suzuki step could further enhance throughput.

Chemical Reactions Analysis

Reactivity of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine moiety exhibits limited reactivity under physiological conditions but participates in targeted modifications:

- Electrophilic Substitution :

The C-3 position (adjacent to the indazole) is electron-rich, enabling halogenation or nitration under acidic conditions . - N-Alkylation :

The N-propylamine group can undergo further alkylation or acylation when deprotonated, though this is sterically hindered in the TFA salt form .

Table 2: Functionalization Reactions

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM, 0°C | 8-Bromo derivative | |

| Acylation | AcCl, Et₃N, THF, rt | N-Acetyl analog |

Catalytic Role of Trifluoroacetic Acid

TFA is pivotal in both synthesis and stabilization:

- Acid Catalyst :

Promotes Michael addition-cyclization reactions in related heterocycles (e.g., pyrrolobenzoxazines) . - Protonation Agent :

Stabilizes the amine group in CHR-6494, preventing oxidation and enhancing crystallinity .

Table 3: TFA-Catalyzed Reactions in Analog Synthesis

| Reaction | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Cyclization | Vinylogous carbamates | Pyrrolobenzoxazines | 82% | |

| Multicomponent | Amines, aldehydes, acetylenedicarboxylates | Dihydropyrrol-2-ones | 84% |

Stability and Decomposition Pathways

- Thermal Stability :

The TFA salt remains stable up to 200°C, with decomposition observed via loss of TFA (∼100°C) followed by imidazo[1,2-b]pyridazine backbone breakdown . - Hydrolytic Sensitivity :

Prolonged exposure to aqueous base (pH > 10) cleaves the imidazo[1,2-b]pyridazine-indazole bond .

Pharmacological Derivatization

While CHR-6494 itself is a kinase inhibitor lead, its derivatives are explored for enhanced activity:

- SAR Studies :

Modifications at the N-propyl group (e.g., elongation to butyl) improve binding affinity to AAK1 kinase . - Prodrug Synthesis :

Esterification of the amine with PEG-linked groups enhances bioavailability .

Key Findings :

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H16N6O

Molecular Weight : 292.34 g/mol

IUPAC Name : 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine

The compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

One of the most promising applications of this compound is its potential anticancer activity. Research has demonstrated that derivatives of indazole compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell growth.

- Case Study : A study published in Journal of Medicinal Chemistry explored the effects of similar indazole derivatives on cancer cell lines, showing significant cytotoxicity and potential for further development as anticancer agents .

Haspin Kinase Inhibition

This compound has been identified as a potent inhibitor of Haspin kinase, an important target in cancer therapy:

- Biological Relevance : Haspin kinase plays a critical role in chromosome segregation during mitosis. Inhibition can lead to cancer cell death.

- Research Findings : A patent application highlighted the use of this compound in inhibiting Haspin kinase activity, leading to potential applications in treating various cancers .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

- Target Enzymes : It has been investigated for its ability to inhibit enzymes involved in inflammatory responses and other pathological conditions.

- Experimental Evidence : In vitro studies have reported that the compound effectively inhibits specific enzymes linked to inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Antimicrobial Properties

Recent studies have indicated potential antimicrobial properties:

- A study synthesized various derivatives of indazole compounds and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant antibacterial effects, highlighting the therapeutic potential of this compound .

In Vitro Studies on Cytotoxicity

In vitro studies have shown that modifications in the structure can lead to enhanced cytotoxic effects against specific cancer cell lines:

Mechanism of Action

CHR 6494 trifluoroacetate exerts its effects by selectively inhibiting the enzyme Haspin. Haspin is responsible for the phosphorylation of histone H3 at threonine 3 (H3T3ph), a modification that is crucial for proper chromosome alignment and segregation during mitosis. By blocking this phosphorylation, CHR 6494 trifluoroacetate disrupts the normal progression of the cell cycle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This compound also causes abnormal duplication of centrosomes and mitotic catastrophe in cancer cells .

Comparison with Similar Compounds

Molecular Formula :

Biological Activity :

CHR-6494 inhibits Haspin kinase (IC₅₀ < 100 nM) and demonstrates potent anti-proliferative effects in human cancer cells by blocking H3T3 phosphorylation, a critical process in mitosis .

Structural Analogues

Key Observations:

- The imidazo[1,2-b]pyridazine core is versatile, accommodating modifications for diverse targets (e.g., anticancer vs. antimalarial).

- Indazole vs. Indole : The 1H-indazol-5-yl group in CHR-6494 likely improves Haspin binding via hydrogen bonding, unlike indole derivatives .

- Substituent Impact: The 3-fluoropyridinyl and morpholino groups in Plasmodium inhibitors shift activity toward antiparasitic targets .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Physicochemical Data

Key Observations:

- TFA Salt Advantage : The TFA counterion improves solubility, a common strategy for imidazopyridazine derivatives (e.g., GSK256066 in ).

- Synthetic Pathways : 3-Bromo intermediates (e.g., CAS: 1034621-79-8) are critical for introducing aryl/heteroaryl groups during optimization .

Selectivity and Optimization Challenges

- Haspin vs.

Biological Activity

The compound 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine; 2,2,2-trifluoroacetic acid is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 406.36 g/mol. The trifluoroacetic acid (TFA) component is known for its role as a solvent and reagent in organic synthesis, influencing the biological activity of the parent compound.

Research indicates that compounds containing indazole and imidazo[1,2-b]pyridazine moieties exhibit various pharmacological effects:

- Anticancer Activity : Indazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The imidazo[1,2-b]pyridazine structure is associated with kinase inhibition, which is critical in cancer therapy.

- Antimicrobial Properties : Some studies suggest that the presence of trifluoroacetic acid enhances the antimicrobial activity of certain compounds by disrupting bacterial membranes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its components:

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives similar to 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the activation of apoptotic pathways mediated by mitochondrial dysfunction.

- Antimicrobial Activity : In vitro tests showed that TFA-enhanced derivatives displayed potent antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.

- Theranostic Applications : Research indicated that TFA could be utilized as a theranostic agent in imaging and treatment applications. It was found effective in chemical ablation studies where it selectively targeted cancerous tissues while minimizing damage to surrounding healthy cells .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine?

A multi-step approach is typically employed, involving:

- Heterocyclic core assembly: Use Suzuki-Miyaura coupling for indazole integration or nucleophilic substitution for imidazo[1,2-b]pyridazine formation.

- Amine functionalization: Propylamine introduction via Buchwald-Hartwig amination or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Trifluoroacetic acid (TFA) salt formation: Final purification via reverse-phase HPLC with TFA as a counterion for improved solubility .

Basic: How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substituent positions and TFA salt formation.

- High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion for imidazo-pyridazine core).

- X-ray crystallography: Resolve ambiguities in regiochemistry, particularly for fused heterocyclic systems (e.g., indazole orientation) .

Advanced: What computational strategies can optimize reaction conditions for this compound’s synthesis?

- Quantum chemical calculations: Use density functional theory (DFT) to predict transition-state energies for heterocyclic coupling steps .

- Reaction path screening: Employ ICReDD’s hybrid computational-experimental workflow to narrow optimal conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation .

Advanced: How can conflicting biological activity data for this compound be resolved?

- Dose-response profiling: Reassess activity across multiple concentrations to rule out assay-specific artifacts (e.g., fluorescence interference from the imidazo-pyridazine core) .

- Target engagement studies: Use thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinase domains) .

- Metabolite screening: Check for in situ degradation products (e.g., via LC-MS) that may contribute to off-target effects .

Basic: What solvent systems are recommended for solubility and stability testing?

- Aqueous buffers: Use phosphate-buffered saline (PBS) with 0.1% TFA (pH 2–3) to mimic salt-form stability.

- Organic co-solvents: Test DMSO (≤10%) for stock solutions or acetonitrile/water gradients for HPLC analysis .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

- Catalyst optimization: Screen Pd-based catalysts (e.g., XPhos Pd G3) for improved efficiency in cross-coupling reactions .

- Microwave-assisted synthesis: Apply controlled heating (e.g., 100–150°C, 30 min) to accelerate kinetics and reduce side-product formation .

- Protecting group strategy: Introduce temporary Boc protection on the indazole NH to prevent undesired side reactions .

Basic: What precautions are necessary for handling the trifluoroacetic acid salt form?

- Corrosivity: Use acid-resistant labware (e.g., PTFE-lined caps) and work in a fume hood.

- Hygroscopicity: Store desiccated at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the imidazo-pyridazine ring .

Advanced: How can structural analogs be rationally designed to enhance target selectivity?

- Scaffold morphing: Replace the indazole moiety with pyrazolo[1,5-a]pyrimidine to modulate steric bulk and H-bonding capacity .

- Fluorine scanning: Introduce CF₃ or F substituents at meta/para positions to optimize pharmacokinetic properties (e.g., metabolic stability) .

- Molecular docking: Validate analog designs against target protein crystal structures (e.g., PDB: 5TF) to prioritize synthetic efforts .

Basic: What spectroscopic features distinguish the imidazo[1,2-b]pyridazine core?

- UV-Vis: Strong absorbance at 260–280 nm due to π→π* transitions in the conjugated system.

- ¹H NMR: Characteristic downfield shifts for H-2 (~δ 8.5 ppm) and H-6 (~δ 7.9 ppm) protons .

Advanced: What methodologies resolve discrepancies in crystallographic vs. computational structural models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.